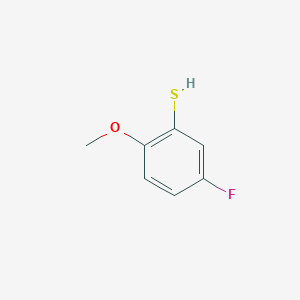

3-Fluoro-6-methoxythiophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FOS/c1-9-6-3-2-5(8)4-7(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZCEQOKTGGBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374598 | |

| Record name | 5-fluoro-2-methoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84884-41-3 | |

| Record name | 5-fluoro-2-methoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84884-41-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Key Building Block in Modern Chemistry

An In-Depth Technical Guide to 3-Fluoro-6-methoxythiophenol (CAS: 84884-41-3) for Advanced Research Applications

This compound is a specialized aromatic organosulfur compound that has garnered attention among researchers in drug development and materials science. As a trifunctional molecule, it features a nucleophilic thiol group, an electron-withdrawing fluorine atom, and an electron-donating methoxy group, all strategically positioned on a benzene ring. This unique substitution pattern imparts a distinct reactivity profile, making it a valuable intermediate for synthesizing complex molecular architectures. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance crucial pharmacological properties such as metabolic stability, binding affinity, and membrane permeability.[1] This guide, designed for scientists and drug development professionals, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and safe handling protocols.

PART 1: Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical reagent is the bedrock of its effective application in research and development. This compound is identified by the CAS number 84884-41-3 .[2][3] Its core attributes are summarized below.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 84884-41-3 | [2][3] |

| Molecular Formula | C₇H₇FOS | [2] |

| Molecular Weight | 158.19 g/mol | [2] |

| Boiling Point | 87°C | [3] |

| Purity | Typically ≥97% | [3] |

| MDL Number | MFCD06201752 | [3] |

PART 2: Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The synthesis would logically proceed via the following steps:

-

Sulfonation: 2-Fluoro-5-methoxyaniline is diazotized and subjected to a sulfur dioxide/copper(I) chloride reaction to yield 3-fluoro-6-methoxybenzenesulfonyl chloride.

-

Reduction: The resulting sulfonyl chloride is then reduced to the target thiophenol. This reduction is the critical step.

Caption: Plausible synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Choice of Precursor: Starting with the corresponding aniline is a common strategy as anilines are often commercially available and readily converted to diazonium salts, which are versatile intermediates.

-

Reduction Step: The choice of reducing agent is critical. While strong reducing agents like lithium aluminum hydride could work, they may lack functional group tolerance. Milder, more selective methods such as using zinc in an acidic medium or triphenylphosphine with iodine are often preferred to avoid over-reduction or side reactions. The use of potassium formate, as seen with the isomer, represents an efficient alternative.[4]

PART 3: Reactivity Profile and Applications in Drug Discovery

The utility of this compound stems from its predictable yet versatile reactivity, primarily centered around the thiol group and the activated aromatic ring.

Nucleophilic Thiol Group

The thiol (-SH) group is a potent nucleophile, readily participating in reactions such as:

-

S-Alkylation/S-Arylation: Formation of thioethers via Williamson ether-like synthesis or metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann condensation). This is fundamental for linking the thiophenol core to other molecular fragments.

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

-

Oxidation: Controlled oxidation can yield the corresponding disulfide, while stronger conditions produce sulfonic acids, another important functional group in drug design (e.g., as a bioisostere for carboxylic acids).

Aromatic Ring Reactivity

The fluorine and methoxy groups modulate the reactivity of the benzene ring towards electrophilic aromatic substitution. The methoxy group is a strong activating group, while the fluorine atom is deactivating yet ortho-, para-directing. Their combined influence directs incoming electrophiles to specific positions, allowing for controlled, regioselective functionalization of the aromatic core.

Significance in Drug Development

The strategic incorporation of building blocks like this compound is a cornerstone of modern medicinal chemistry.

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at strategic positions can block metabolic hotspots, thereby increasing the half-life of a drug candidate.[1]

-

Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially enhancing binding affinity and selectivity.

-

Modulation of Physicochemical Properties: The presence of the fluoro and methoxy groups alters the molecule's lipophilicity (logP) and acidity (pKa) of the thiol group, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

-

Versatile Intermediate: As a versatile chemical intermediate, it serves in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and fine chemicals.[5] Its ability to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, opens pathways for creating innovative compounds.[5] While no marketed drugs are directly derived from this specific isomer, numerous clinical candidates feature the fluorinated phenylthioether motif. For example, the development of TRPM8 antagonists for migraine treatment has explored compounds with similar 3-fluoro-4-(trifluoromethoxy)phenyl structures, underscoring the therapeutic relevance of this substitution pattern.[6]

Caption: Logical relationships in the application of this compound.

PART 4: Safety, Handling, and Storage

Scientific integrity demands rigorous adherence to safety protocols. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Description |

| Hazard | H302 | Harmful if swallowed.[3] |

| H312 | Harmful in contact with skin.[3] | |

| H332 | Harmful if inhaled.[3] | |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |

| P501 | Dispose of contents/container in accordance with local regulations.[3] |

Self-Validating Experimental Protocol: Safe Handling Workflow

To ensure safety, a self-validating system of checks and procedures must be implemented.

-

Preparation and PPE:

-

Handling and Dispensing:

-

Storage:

-

Waste Disposal:

-

Quench any residual reagent with a suitable oxidizing agent (e.g., bleach) in a controlled manner before disposal.

-

Dispose of contaminated materials and the chemical itself as hazardous waste according to institutional and local regulations.

-

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the molecular sciences. Its carefully arranged functional groups provide a platform for creating novel compounds with tailored properties. For the medicinal chemist, it offers a reliable scaffold for developing safer and more effective therapeutics by leveraging the well-documented benefits of fluorination. For the materials scientist, it provides a monomer for advanced polymers and functional materials. A thorough understanding of its properties, synthesis, and reactivity, combined with a steadfast commitment to safety, will unlock its full potential in driving scientific discovery.

References

-

This compound - Fluorochem. Available from: [Link]

-

3-Fluoro-4-methoxythiophenol | C7H7FOS | CID 2759007 - PubChem. Available from: [Link]

-

SAFETY DATA SHEET - 4-Fluorothiophenol. Available from: [Link]

-

SAFETY DATA SHEET - 3-Fluorothiophenol. Available from: [Link]

-

A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis. 2008;2008(15):2333-2336. Available from: [Link]

- CN101709045A - Preparation method of thiophenol - Google Patents.

-

Thiophenol synthesis by C-S coupling or substitution - Organic Chemistry Portal. Available from: [Link]

-

Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. J Med Chem. 2018 Sep 27;61(18):8186-8201. Available from: [Link]

-

Recent Advances: Heterocycles in Drugs and Drug Discovery. Pharmaceuticals (Basel). 2024 Aug;17(8):1039. Available from: [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Pharmaceuticals (Basel). 2022 Jun;15(6):738. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 84884-41-3 [amp.chemicalbook.com]

- 3. This compound [chemdict.com]

- 4. CN101709045A - Preparation method of thiophenol - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 3-Fluoro-4-methoxythiophenol: Physicochemical Properties and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Fluoro-4-methoxythiophenol. This fluorinated aromatic thiol is a valuable building block in medicinal chemistry and materials science, offering unique electronic properties and reactivity that are of significant interest to researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

3-Fluoro-4-methoxythiophenol, with the chemical formula C₇H₇FOS, possesses a benzene ring substituted with a fluorine atom, a methoxy group, and a thiol group. The strategic placement of these functional groups imparts specific characteristics to the molecule, influencing its reactivity, solubility, and biological activity.

Key Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | 3-fluoro-4-methoxybenzenethiol | [1][2] |

| CAS Number | 89818-27-9 | [1] |

| Molecular Formula | C₇H₇FOS | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 231.5±20.0 °C (Predicted) | [3] |

| Density | 1.214±0.06 g/cm³ (Predicted) | [3] |

| pKa | 5.99±0.10 (Predicted) | [3] |

| InChI Key | DBEUVLFLTXYXJF-UHFFFAOYSA-N | [1][2] |

| SMILES | COC1=C(C=C(C=C1)S)F | [1] |

The presence of a fluorine atom, a potent electron-withdrawing group, and a methoxy group, an electron-donating group, on the aromatic ring creates a unique electronic environment. This substitution pattern can significantly influence the acidity of the thiol proton and the nucleophilicity of the sulfur atom, making it a versatile reagent in organic synthesis.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the unambiguous identification and characterization of 3-Fluoro-4-methoxythiophenol.

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorptions:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| S-H (Thiol) | Stretching | 2550 - 2600 |

| C-S (Thiol) | Stretching | 600 - 800 |

| C-F (Aromatic) | Stretching | 1100 - 1400 |

| C-O (Methoxy) | Stretching | 1000 - 1300 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methoxy) | Stretching | 2850 - 2960 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons, and the thiol proton. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the fluorine and methoxy substituents.

-

¹³C NMR: The carbon NMR spectrum would reveal unique signals for each carbon atom in the molecule, with the chemical shifts being sensitive to the electronic effects of the attached functional groups.

-

¹⁹F NMR: Fluorine NMR would show a signal corresponding to the single fluorine atom, and its coupling with adjacent protons would provide further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[6][7] For 3-Fluoro-4-methoxythiophenol, the molecular ion peak [M]⁺ would be observed at m/z 158.02, corresponding to its monoisotopic mass.[1] The fragmentation pattern would provide additional structural information.

Synthesis of 3-Fluoro-4-methoxythiophenol

A documented method for the preparation of 3-Fluoro-4-methoxythiophenol involves the reaction of 3-fluoro-4-methoxybenzenesulphonamide with potassium formate.[8]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, mix 10.3 g (approximately 0.05 mol) of 3-fluoro-4-methoxybenzenesulphonamide with 21.0 g (approximately 0.25 mol) of potassium formate.[8]

-

Heating: Heat the mixture to 200 °C for 5 hours. During the reaction, water generated in the process is removed by distillation.[8]

-

Work-up: After the reaction is complete, cool the mixture to 80 °C.[8]

-

Acidification: Add 10% aqueous hydrochloric acid to adjust the pH of the solution to 2.[8]

-

Purification: The product, 3-fluoro-4-methoxybenzenethiol, is then isolated by rectification (distillation).[8]

This reaction reportedly yields 4.9 g of the desired product, with a conversion efficiency of 61.4% and a yield of 60.9%.[8]

Caption: Synthetic workflow for 3-Fluoro-4-methoxythiophenol.

Reactivity and Applications in Drug Discovery

The unique combination of functional groups in 3-Fluoro-4-methoxythiophenol makes it a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents.[9]

-

Nucleophilic Reactions: The thiol group is a potent nucleophile and can participate in various reactions, such as nucleophilic aromatic substitution and Michael additions.[9]

-

Coupling Reactions: This compound can be utilized in transition metal-catalyzed cross-coupling reactions to form C-S bonds, a common linkage in many pharmaceutical compounds.[9]

-

Scaffold for Bioactive Molecules: The fluorinated and methoxylated phenyl ring serves as a scaffold that can be further functionalized to create complex molecules with desired biological activities. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[9][10] Thiophenes and other sulfur-containing heterocycles are important structural motifs in many drugs.[11][12]

Caption: Reactivity and applications of 3-Fluoro-4-methoxythiophenol.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoro-4-methoxythiophenol.

GHS Hazard Statements:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection. [2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2]

It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[13][15][16][17]

Conclusion

3-Fluoro-4-methoxythiophenol is a versatile and valuable building block for chemical synthesis. Its unique physicochemical properties, stemming from the strategic placement of fluorine, methoxy, and thiol groups, make it an attractive starting material for the development of novel pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in research and development.

References

-

PubChem. (n.d.). 3-Fluoro-4-methoxythiophenol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2010). CN101709045A - Preparation method of thiophenol.

-

ResearchGate. (n.d.). Infrared Spectrum and UV-Triggered Transformations of Matrix-Isolated Meta-Fluorothiophenol Supported by Ground and Excited State Theoretical Calculations. Retrieved from [Link]

-

Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723–740. Retrieved from [Link]

-

MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]

-

Wang, L., Wei, J., Wu, R., Cheng, G., Li, X., Hu, J., Hu, Y., & Sheng, R. (2017). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers, 4(2), 214–223. Retrieved from [Link]

-

PubMed Central. (n.d.). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Retrieved from [Link]

-

Spectroscopy@IKU. (n.d.). Infrared Spectrum and UV-Triggered Transformations of Matrix-Isolated Meta-Fluorothiophenol Supported by Ground and Excite. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Furans, Thiophenes and Related Heterocycles in Drug Discovery. Retrieved from [Link]

-

MDPI. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ortho-thioguaiacol. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluoroalkene Chemistry. Part 3. Reactions of Arylthiols with Perfluoroisobutene, Perfluoropropene and Chlorotrifluoroethene. Retrieved from [Link]

-

Columbia University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]

-

PubMed. (2010). Analysis of precursors to wine odorant 3-mercaptohexan-1-ol using HPLC-MS/MS. Retrieved from [Link]

-

Alfa Aesar. (n.d.). Safety Data Sheet - 3-Fluorothiophenol. Retrieved from [Link]

-

Acros Organics. (n.d.). Safety Data Sheet - 3-Fluorothiophenol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

Sources

- 1. 3-Fluoro-4-methoxythiophenol | C7H7FOS | CID 2759007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Fluoro-4-methoxythiophenol | 89818-27-9 [sigmaaldrich.com]

- 3. 3-FLUORO-4-METHOXYTHIOPHENOL | 89818-27-9 [chemicalbook.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. spectroscopy.iku.edu.tr [spectroscopy.iku.edu.tr]

- 6. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of precursors to wine odorant 3-mercaptohexan-1-ol using HPLC-MS/MS: resolution and quantitation of diastereomers of 3-S-cysteinylhexan-1-ol and 3-S-glutathionylhexan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN101709045A - Preparation method of thiophenol - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. mdpi.com [mdpi.com]

- 11. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

3-Fluoro-6-methoxythiophenol molecular structure and weight

An In-Depth Technical Guide to 3-Fluoro-4-methoxythiophenol

Executive Summary: This technical guide provides a comprehensive overview of 3-Fluoro-4-methoxythiophenol, a key chemical intermediate for researchers and professionals in drug development and material science. We will delve into its core molecular structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its applications as a versatile building block. This document is structured to provide not just data, but also the scientific rationale behind its synthesis and use, ensuring a deep, actionable understanding for the scientific community.

A Note on Isomer Identification: The topic specified "3-Fluoro-6-methoxythiophenol" (CAS No. 84884-41-3)[1]. However, publicly available scientific literature and chemical databases predominantly feature extensive data for the isomer 3-Fluoro-4-methoxythiophenol (CAS No. 89818-27-9)[2][3]. Given the wealth of information and established applications for the latter, this guide will focus on the 3-fluoro-4-methoxy isomer to provide a thorough and well-supported technical resource. It is presumed that this is the compound of greater interest to the research and development community.

Molecular Identity and Physicochemical Properties

3-Fluoro-4-methoxythiophenol is an aromatic thiol compound distinguished by the presence of a fluorine atom and a methoxy group on the benzene ring. These substitutions significantly influence the molecule's electronic properties, reactivity, and solubility, making it a valuable precursor in organic synthesis.[4]

Molecular Structure

The structure consists of a central benzene ring functionalized with a thiol (-SH) group, a methoxy (-OCH₃) group, and a fluorine (-F) atom. The IUPAC name for this compound is 3-fluoro-4-methoxybenzenethiol.[2][5]

Caption: 2D Molecular Structure of 3-Fluoro-4-methoxythiophenol.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of 3-Fluoro-4-methoxythiophenol.

| Property | Value | Source |

| Molecular Formula | C₇H₇FOS | [2][4] |

| Molecular Weight | 158.20 g/mol | [2] |

| CAS Number | 89818-27-9 | [2][4] |

| Physical Form | Liquid | [5] |

| IUPAC Name | 3-fluoro-4-methoxybenzenethiol | [2] |

| XLogP3-AA | 2.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Storage Temperature | Ambient Storage | [5] |

Synthesis and Mechanistic Insights

The synthesis of substituted thiophenols often involves the reduction of corresponding sulfonyl chlorides or related derivatives. This approach is generally robust and allows for the introduction of various functional groups.

Rationale for Synthetic Route Selection

A common and effective method for preparing 3-Fluoro-4-methoxythiophenol involves the reaction of a corresponding benzenesulfonamide with a reducing agent like potassium formate.[6] This pathway is advantageous due to the relative stability and accessibility of the sulfonamide starting material. The use of potassium formate as a reducing agent is a practical choice, often leading to good yields in the transformation of the sulfonyl group to a thiol.[6] This method avoids the use of more hazardous reducing agents and provides a direct route to the desired product.

Detailed Experimental Protocol: Synthesis from Benzenesulfonamide

This protocol is adapted from established procedures for the synthesis of thiophenols.[6] It represents a self-validating system where the progress and purity can be monitored using standard analytical techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

3-Fluoro-4-methoxybenzenesulfonamide (1 equivalent)

-

Potassium formate (5 equivalents)

-

10% Hydrochloric Acid (HCl)

-

Deionized Water

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a system to allow for the removal of water vapor, combine 3-fluoro-4-methoxybenzenesulfonamide (e.g., 0.05 mol) and potassium formate (e.g., 0.25 mol).[6]

-

Thermal Reaction: Heat the mixture to 200°C and maintain this temperature for approximately 5 hours. During this period, water generated in the reaction is continuously removed.[6] Expert Insight: The removal of water drives the equilibrium towards the product, maximizing the conversion rate.

-

Cooling and Acidification: After the reaction is complete, cool the mixture to 80°C. Cautiously add 10% dilute hydrochloric acid to the reaction solution to adjust the pH to approximately 2.[6] Trustworthiness Check: This step protonates the thiolate intermediate to form the final thiol product and neutralizes any remaining base.

-

Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal and Purification: Filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by distillation or flash column chromatography to yield pure 3-fluoro-4-methoxybenzenethiol.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-Fluoro-4-methoxythiophenol.

Applications in Research and Drug Development

3-Fluoro-4-methoxythiophenol is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex molecules.[4]

Role as a Key Intermediate

The thiol group is a versatile functional handle that can participate in numerous chemical reactions, such as nucleophilic substitutions and coupling reactions. This reactivity allows for its incorporation into larger molecular scaffolds.[4] Its structure is particularly relevant in:

-

Pharmaceutical Development: As a building block for creating novel therapeutic agents. The specific arrangement of the fluoro and methoxy groups can be leveraged to fine-tune the biological activity and pharmacokinetic properties of a target drug molecule.[4]

-

Material Science: Used in the development of specialized polymers and coatings where enhanced chemical resistance is required.[4]

-

Agrochemicals: Finds application in the synthesis of modern pesticides and herbicides.[4]

The Influence of Fluorine and Methoxy Groups in Drug Design

The strategic inclusion of fluorine and methoxy groups is a common tactic in medicinal chemistry.

-

Fluorine: The introduction of a fluorine atom can significantly alter a molecule's properties. It can block metabolic oxidation at that position, thereby increasing the drug's half-life. Its high electronegativity can also influence the acidity of nearby protons and modulate binding interactions with target proteins.[7]

-

Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its presence can improve solubility and modify the electronic nature of the aromatic ring, which in turn affects how the molecule interacts with biological targets.

Analytical Characterization

To confirm the identity and purity of synthesized 3-Fluoro-4-methoxythiophenol, a suite of standard analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the methoxy protons, and the thiol proton. ¹³C NMR would confirm the carbon skeleton, while ¹⁹F NMR is crucial for verifying the presence and chemical environment of the fluorine atom.[8]

-

Infrared (IR) Spectroscopy: An IR spectrum would display characteristic absorption bands. Key expected vibrations include the S-H stretch (typically around 2550-2600 cm⁻¹), C-O stretching from the methoxy group, and C-F stretching, along with aromatic C-H and C=C vibrations.[9]

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound by identifying the molecular ion peak (m/z) corresponding to 158.20.

Conclusion

3-Fluoro-4-methoxythiophenol is a valuable and versatile chemical intermediate with significant applications in pharmaceutical, agrochemical, and material science research. Its unique combination of a reactive thiol group with modulating fluoro and methoxy substituents makes it an attractive building block for creating complex, high-value molecules. The synthetic protocol outlined provides a reliable pathway for its preparation, enabling further exploration of its potential in various fields of scientific discovery.

References

-

PubChem. 3-Fluoro-4-methoxythiophenol. National Center for Biotechnology Information. [Link]

-

Spectroscopy@IKU. Infrared Spectrum and UV‐Triggered Transformations of Matrix‐Isolated Meta‐Fluorothiophenol. [Link]

- Google Patents.

-

Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. [Link]

-

PubMed. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. National Center for Biotechnology Information. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

PubMed Central. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | 84884-41-3 [amp.chemicalbook.com]

- 2. 3-Fluoro-4-methoxythiophenol | C7H7FOS | CID 2759007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-FLUORO-4-METHOXYTHIOPHENOL | 89818-27-9 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Fluoro-4-methoxythiophenol | 89818-27-9 [sigmaaldrich.com]

- 6. CN101709045A - Preparation method of thiophenol - Google Patents [patents.google.com]

- 7. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 9. spectroscopy.iku.edu.tr [spectroscopy.iku.edu.tr]

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-6-methoxythiophenol

This guide provides a comprehensive overview of the solubility and stability characteristics of 3-Fluoro-6-methoxythiophenol, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions with field-proven methodologies to offer a practical framework for handling and analyzing this compound. While direct experimental data for this compound is limited in publicly accessible literature, this guide extrapolates its likely properties based on the behavior of structurally similar thiophenols and established principles of organic chemistry.

Physicochemical Properties and Predicted Solubility Profile

This compound (CAS Number: 84884-41-3) possesses a molecular structure that dictates its solubility in various solvent systems. The presence of a polar thiol (-SH) group and a methoxy (-OCH3) group, contrasted with a nonpolar benzene ring and a lipophilic fluorine atom, results in a molecule with moderate polarity.

Predicted Solubility:

Based on the solubility of analogous compounds such as 3-methoxythiophenol, which is not miscible or is difficult to mix in water but soluble in organic solvents like methanol, benzene, hexane, toluene, and dichloromethane, a similar profile can be anticipated for this compound.[1] The fluorine substituent is expected to increase lipophilicity slightly.

Table 1: Predicted Solubility of this compound at Ambient Temperature

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Low to Insoluble | The nonpolar aromatic ring and fluorine atom likely dominate over the polar thiol and methoxy groups, limiting miscibility with water. |

| Methanol, Ethanol | Soluble | The alcohol's ability to hydrogen bond with the thiol and methoxy groups, combined with its organic character, should facilitate dissolution. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents are effective at solvating a wide range of organic molecules, including those with moderate polarity. |

| Nonpolar | Toluene, Hexane, Dichloromethane | Soluble | The aromatic ring and fluorine atom contribute to favorable interactions with nonpolar solvents. |

| Aqueous Buffers | pH > 8 | Likely Increased Solubility | The thiol group is acidic and will deprotonate to the more soluble thiophenolate anion at basic pH. |

| pH < 6 | Likely Low Solubility | In acidic to neutral conditions, the thiol group will be protonated, maintaining its lower solubility. |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, a standardized laboratory procedure should be followed.

Objective: To quantify the solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, acetonitrile, hexane)

-

Small-scale vials or test tubes

-

Shaker or vortex mixer

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Saturated Solutions:

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable mobile phase for HPLC analysis.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample solutions by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Diagram 1: Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Stability Profile and Forced Degradation Studies

Understanding the stability of this compound is critical for its proper storage, handling, and formulation. Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[4][5][6] These studies expose the compound to stress conditions more severe than accelerated stability testing.[4][6]

Key Considerations for Stability:

-

Oxidation: Thiophenols are susceptible to oxidation, which can lead to the formation of disulfides and other sulfonic acid derivatives. This is a primary degradation pathway to consider.

-

Hydrolysis: The molecule is generally stable to hydrolysis under neutral conditions. However, extreme pH conditions could potentially affect the molecule, although less likely than oxidation.

-

Photostability: Aromatic compounds can be sensitive to light. Photostability testing is crucial to determine if the compound requires protection from light during storage and handling.[7][8]

-

Thermal Stability: The stability of the compound at elevated temperatures should be assessed to define appropriate storage and manufacturing conditions.[5][7]

Table 2: Forced Degradation Study Design for this compound

| Stress Condition | Typical Reagents and Conditions | Potential Degradants | Analytical Method |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60-80 °C)[4] | Unlikely to be a major pathway, but potential for minor degradation products. | HPLC with UV/MS detection |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60-80 °C)[4] | Thiophenolate formation; potential for oxidative degradation if oxygen is present. | HPLC with UV/MS detection |

| Oxidation | 3-30% H2O2, room temperature[4] | Disulfides, sulfonic acids | HPLC with UV/MS detection |

| Thermal Degradation | Dry heat (e.g., 80-100 °C) | Thermally induced decomposition products. | HPLC with UV/MS detection, GC-MS |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines)[7][8] | Photolytic cleavage or rearrangement products. | HPLC with UV/MS detection |

Experimental Protocol for Forced Degradation Studies

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Materials:

-

This compound

-

Reagents for stress conditions (HCl, NaOH, H2O2)

-

Solvents for sample preparation

-

pH meter

-

Temperature-controlled oven or water bath

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

-

Application of Stress Conditions:

-

For each stress condition, mix the stock solution with the respective stress agent in a vial.

-

Maintain control samples (compound in solvent without the stress agent).

-

Expose the samples to the specified conditions for a defined period (e.g., 24, 48, 72 hours).

-

For thermal and photostability, expose the solid compound and the solution to the conditions.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acidic and basic samples.

-

Dilute all samples appropriately for HPLC analysis.

-

Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.

-

Use mass spectrometry (MS) to identify the mass of the degradation products, which aids in structure elucidation.

-

Diagram 2: Forced Degradation Workflow

Caption: General workflow for forced degradation studies.

Summary and Recommendations

While direct, published data on the solubility and stability of this compound is scarce, a robust understanding of its likely behavior can be extrapolated from fundamental chemical principles and data from analogous structures. It is predicted to be soluble in common organic solvents and have limited solubility in water, which can be enhanced under basic conditions. The primary stability concern is likely oxidation of the thiol group.

For any research or development involving this compound, it is imperative to perform the experimental solubility and forced degradation studies outlined in this guide. This will provide the necessary empirical data to ensure proper handling, storage, and formulation, ultimately supporting the successful progression of your research and development activities.

References

- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15.

- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.

- Department of Chemistry, University of Calgary. (n.d.). Solubility test for Organic Compounds.

- Luminata Solution. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- BioPharm International. (2011).

- Singh, S., & Junwal, M. (2016).

- University of Toronto. (n.d.).

- YouTube. (2021). Solubility test/ Organic lab.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Northern Kentucky University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47–57.

- National Institutes of Health. (2025).

- PubMed. (n.d.). Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC.

- ResearchGate. (2025).

- Chem-Impex. (n.d.). 3-Fluoro-4-methoxythiophenol.

- Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxythiophenol | 89818-27-9.

- ResearchGate. (2025).

- MDPI. (n.d.).

- ChemicalBook. (n.d.). This compound | 84884-41-3.

- PubChem. (n.d.). 3-Fluoro-4-methoxythiophenol.

- Fisher Scientific. (n.d.). 3-Methoxythiophenol, 97%.

- Royal Society of Chemistry. (2017). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions.

- Sigma-Aldrich. (n.d.). Thiophenol analytical standard 108-98-5.

- Sigma-Aldrich. (n.d.). 2-Fluoro-6-methoxyphenol 97 73943-41-6.

- Benchchem. (2025). 4-Isopropylthiophenol vs. other substituted thiophenols in reactivity.

- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution.

- National Institutes of Health. (n.d.).

- Sigma-Aldrich. (n.d.). 3-Methoxythiophenol 98 15570-12-4.

- Sigma-Aldrich. (n.d.).

- Sigma-Aldrich. (n.d.). 3-Methoxythiophenol 98 15570-12-4.

- Fluorochem. (n.d.). This compound.

- PubChem. (n.d.). 3-Methoxybenzenethiol.

Sources

- 1. 3-Methoxythiophenol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. onyxipca.com [onyxipca.com]

- 8. database.ich.org [database.ich.org]

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to 3-Fluoro-6-methoxythiophenol: Commercial Availability, Synthesis, and Application

This compound (CAS No. 84884-41-3) is a specialized aromatic thiol that has garnered interest among researchers and drug development professionals. Its unique trifunctional structure—featuring a nucleophilic thiol group, a metabolic-blocking fluorine atom, and an electron-donating methoxy group—makes it a highly valuable intermediate in the synthesis of complex molecules.[1] The strategic placement of these groups offers a sophisticated tool for modulating the physicochemical and biological properties of target compounds, such as enhancing metabolic stability or fine-tuning receptor binding interactions.[1][2]

This guide provides a comprehensive technical overview of this compound, covering its properties, commercial availability, a plausible synthetic pathway, key applications, and essential safety protocols. The insights herein are tailored for scientists and developers seeking to leverage this compound in their research and development pipelines.

Physicochemical Properties and Structural Attributes

The properties of this compound are dictated by the interplay of its functional groups. The thiol (-SH) group serves as a versatile handle for a wide range of chemical transformations, most notably nucleophilic substitution and metal-catalyzed cross-coupling reactions.[1] The presence of an electronegative fluorine atom is expected to increase the acidity of the thiol proton, thereby enhancing the nucleophilicity of the corresponding thiolate anion.[1] Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to block sites susceptible to oxidative metabolism, potentially improving the pharmacokinetic profile of a drug candidate.[1][2]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 84884-41-3 | [1][3][4] |

| Molecular Formula | C₇H₇FOS | [1] |

| Molecular Weight | 158.2 g/mol | [1] |

| Typical Purity | ≥95% - 97% | [1][3] |

| Boiling Point | 87°C | [3] |

| InChI Key | VXZCEQOKTGGBOB-UHFFFAOYSA-N | [1] |

Note: Some physical property data for this specific compound is limited in publicly available sources; values should be confirmed with the supplier's certificate of analysis.[1]

Commercial Availability and Procurement

This compound is available as a research chemical from several specialized suppliers. It is typically offered in quantities ranging from grams to kilograms, catering to both laboratory-scale research and process development needs.

Key Commercial Suppliers:

-

BenchChem: Lists the compound for research applications, typically at 95% purity.[1]

-

Fluorochem: Offers the product in 1g and 5g quantities with a purity of 97%.[3]

-

Other Chemical Marketplaces: Platforms like ChemicalBook also list various potential vendors for this compound.[4]

When procuring this material, it is imperative for researchers to request and scrutinize the certificate of analysis (CoA) from the supplier to verify its identity, purity, and impurity profile, ensuring it meets the stringent requirements for their intended application. The compound is intended for research use only and is not for human or veterinary use.[1]

Conceptual Synthesis Protocol

While commercially available, understanding the synthetic route to this compound provides valuable context for its cost, purity, and potential impurities. A common and effective method for synthesizing substituted thiophenols involves the copper-catalyzed C-S coupling of an aryl iodide with a sulfur source, followed by reduction.[5]

Methodology:

-

C-S Coupling: 1-Fluoro-2-iodo-4-methoxybenzene is reacted with elemental sulfur in the presence of a copper(I) iodide catalyst and a base such as potassium carbonate.[5] Dimethylformamide (DMF) is a suitable solvent for this transformation, which is typically heated to around 90°C.[5]

-

In Situ Reduction: Upon completion of the coupling reaction, the resulting intermediate mixture is cooled and treated directly with a reducing agent like sodium borohydride (NaBH₄).[5] This step cleaves the polysulfide bonds and reduces the sulfur species to the desired thiol.

-

Workup and Purification: The reaction is quenched with an acidic aqueous solution. The product is then extracted with an organic solvent, washed, dried, and purified, typically by column chromatography or distillation, to yield pure this compound.

Applications in Research and Drug Discovery

The primary utility of this compound lies in its role as a versatile intermediate for constructing more complex molecular architectures. Thiophenols are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials.[6][7]

Key Application Areas:

-

Pharmaceutical Development: The compound serves as a precursor for synthesizing drug candidates where the thioether linkage is a key structural motif. The fluoromethoxy-substituted phenyl ring can be used to probe structure-activity relationships (SAR) related to metabolic stability and target engagement.[1][8]

-

Organic Synthesis: The thiol group can readily participate in S-alkylation, S-arylation (e.g., Buchwald-Hartwig coupling), and addition reactions, providing access to a diverse array of sulfur-containing compounds.

-

Material Science: Thiophenols are used in the development of polymers and other advanced materials where specific electronic or physical properties are required.[6]

Safety, Handling, and Storage

As with any reactive thiol, proper safety precautions are essential when handling this compound. Based on data for structurally related compounds, it should be treated as a hazardous substance.

GHS Hazard Information (Anticipated):

-

Pictograms: Irritant.[1]

-

Signal Word: Warning.[1]

-

Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), and Harmful if inhaled (H332).[3] May cause skin, eye, and respiratory irritation.[9][10]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Ensure that eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.[9][10]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.[3][10]

-

Storage: Store in a cool, well-ventilated place in a tightly sealed container.[10]

This safety information is based on general data for thiophenols and related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in drug discovery and organic synthesis. Its commercial availability from specialized suppliers facilitates its use in a research context. A clear understanding of its physicochemical properties, synthetic origins, and appropriate handling procedures enables researchers to effectively and safely incorporate this versatile building block into their synthetic programs, accelerating the development of novel and innovative chemical entities.

References

-

This compound. Chembest. [Link]

-

Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]

-

3-Fluoro-4-methoxythiophenol | C7H7FOS | CID 2759007. PubChem - NIH. [Link]

-

3-Fluorothiophenol, 98% 1 g | Buy Online. Thermo Scientific Alfa Aesar. [Link]

- CN101709045A - Preparation method of thiophenol.

-

A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. ResearchGate. [Link]

-

Furans, thiophenes and related heterocycles in drug discovery. PubMed. [Link]

-

Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]

-

Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. [Link]

-

Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. [Link]

-

Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372). PubMed. [Link]

Sources

- 1. This compound | 84884-41-3 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound [chemdict.com]

- 4. This compound | 84884-41-3 [amp.chemicalbook.com]

- 5. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

safety and handling of 3-Fluoro-6-methoxythiophenol

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-6-methoxythiophenol

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 84884-41-3). Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document synthesizes critical safety data, expert insights, and field-proven methodologies. The guide emphasizes a proactive approach to safety, grounded in a thorough understanding of the compound's chemical properties and inherent reactivity. By explaining the causality behind each procedural step, this whitepaper aims to foster a culture of safety and ensure the well-being of laboratory personnel working with this versatile but hazardous chemical intermediate.

Chemical Profile and Physicochemical Properties

This compound is an aromatic organosulfur compound featuring a thiol functional group, along with fluorine and methoxy substituents on the benzene ring. These functional groups impart specific reactivity and properties that are crucial for its application in synthesis but also dictate its hazard profile.[1] The thiol group is a key reactive center, while the fluoro and methoxy groups modify the electronic properties of the aromatic ring.[2][3] Understanding these properties is the foundation of a robust safety assessment.

Below is the chemical structure of this compound.

Caption: Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value (this compound) | Reference Compound: Thiophenol |

| CAS Number | 84884-41-3 | 108-98-5 |

| Molecular Formula | C₇H₇FOS | C₆H₆S |

| Molecular Weight | 158.19 g/mol | 110.18 g/mol |

| Appearance | Light yellow liquid (typical for thiophenols) | Colorless liquid |

| Boiling Point | 87°C | 168.3°C[4] |

| Density | Not specified; likely >1 g/mL | 1.078 g/cm³ |

| Odor | Pungent, stench (characteristic of thiols) | Strong, repulsive, garlic-like |

| Solubility | Insoluble in water; soluble in organic solvents | Slightly soluble in water; soluble in ethanol, ether, benzene |

Note: Data for the title compound is limited. Properties are inferred from available supplier data and comparison with the parent compound, thiophenol.[4][5][6]

Hazard Identification and Risk Assessment

The primary hazards of this compound stem from the toxicological profile of the thiophenol functional group. Thiophenols are known for their acute toxicity via oral, dermal, and inhalation routes.[4][7] The presence of fluorine introduces the potential for the release of hazardous decomposition products like hydrogen fluoride upon combustion.[7][8]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed[5][7] |

| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic or Harmful in contact with skin[5][7] |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic or Harmful if inhaled[5][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[9][10] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[9] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[9][11] |

| Flammable Liquids | Category 3 / 4 | H226/H227: Flammable or Combustible liquid[7] |

Note: Classifications are synthesized from data on closely related fluorinated and methoxy-substituted thiophenols. Always consult the specific Safety Data Sheet (SDS) from your supplier.[5][7][9][10][11]

Core Risk Assessment Logic

A thorough risk assessment is mandatory before any experimental work. The primary risks are:

-

Chemical Exposure: Acute toxicity through skin contact, inhalation of vapors, or accidental ingestion.[4]

-

Fire: The compound is a combustible liquid and vapors may form explosive mixtures with air.[7][12]

-

Reactivity: Uncontrolled reactions with incompatible materials (e.g., strong oxidizers, bases).[8][12]

-

Environmental Contamination: The compound is toxic to aquatic life.[13]

Caption: Risk Assessment Workflow for Handling this compound.

Core Principles of Safe Handling: The Causality

Simply following a protocol is insufficient; understanding the why behind each step is critical for true safety.

-

The Thiol Group (-SH): This is the primary source of the compound's stench and a key toxicophore. Thiols can be readily oxidized, including by air, which can alter their reactivity.[7][8] They have a high affinity for heavy metals, which is a consideration for avoiding contamination and for understanding their biological mechanism of toxicity. Their acidity means they will react vigorously with strong bases.[8]

-

Stench and Odor Fatigue: The intense, unpleasant odor is a hallmark of thiols.[7][10] While this serves as a useful leak detector at low concentrations, high concentrations can lead to olfactory fatigue, where the sense of smell is deadened. Never rely on odor as an indicator of a safe concentration.

-

Dermal Absorption: Thiophenols are notoriously well-absorbed through the skin, which can lead to systemic toxicity.[4] This is why selecting the correct glove material and avoiding any skin contact is paramount.

-

Flammability: While not highly volatile, the compound is combustible.[12] Vapors are heavier than air and can accumulate in low-lying areas, potentially traveling to a distant ignition source and flashing back.[7][8]

Standard Operating Procedures (SOPs)

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense against exposure and must be worn at all times.[14]

-

Hand Protection: Neoprene or nitrile gloves are recommended.[15] Given the high dermal toxicity, consider double-gloving. Gloves must be selected based on breakthrough time data for thiophenols.[4][15] Always inspect gloves for defects before use and wash hands thoroughly after removal.

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[12][16]

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe, chemical-resistant footwear are required.[15] For larger quantities or tasks with a high splash risk, a chemical-resistant apron is necessary.

-

Respiratory Protection: All work must be conducted in a certified chemical fume hood. If engineering controls fail or for emergency response, a full-face respirator with an organic vapor/acid gas cartridge (e.g., Type ABEK) is required.[4][12] Respirator use must comply with a formal respiratory protection program, including fit-testing.[4]

Engineering Controls

-

Ventilation: All handling of this compound, including weighing, transferring, and use in reactions, must occur within a properly functioning chemical fume hood with a face velocity of 80-120 feet per minute.[7][15]

-

Safety Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.[7][16]

Storage and Transport

-

Storage: Store in a cool, dry, well-ventilated, and flame-proof cabinet, away from heat and ignition sources.[4][17] The container must be kept tightly sealed to prevent oxidation and the escape of vapors. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain purity and prevent degradation.[7][8]

-

Incompatible Materials: Segregate from strong oxidizing agents, strong bases, and acids.[8][12]

-

Transport: When moving the chemical within the laboratory, use secondary containment (e.g., a chemical-resistant bucket or tray) to prevent spills in case the primary container fails.

Experimental Protocol: General Laboratory Use

This protocol outlines a workflow for using the reagent in a typical laboratory-scale chemical reaction.

-

Preparation:

-

Don all required PPE as outlined in Section 4.1.

-

Ensure the chemical fume hood is operational and the work area is clear of clutter and incompatible materials.

-

Prepare all necessary glassware and reagents.

-

Have spill cleanup materials (absorbent pads, neutralizers) readily available.

-

-

Reagent Transfer:

-

Before opening, allow the container to reach room temperature to avoid moisture condensation.

-

Perform all transfers within the fume hood.

-

Use a syringe or cannula for liquid transfers to minimize exposure to air and vapors.

-

If pouring, do so slowly and carefully to avoid splashing.

-

Securely cap the reagent bottle immediately after use.

-

-

Reaction Setup:

-

Conduct the reaction in a closed or semi-closed system (e.g., a three-neck flask with a condenser and nitrogen inlet) to contain vapors.

-

Reactions should be heated using a controlled heating mantle or oil bath; never an open flame.

-

-

Work-up and Purification:

-

Quench the reaction carefully, being mindful of any potential exotherms.

-

Perform all extractions and purification steps (e.g., chromatography) within the fume hood.

-

-

Decontamination:

-

Rinse all contaminated glassware with a suitable solvent (e.g., ethanol or acetone) in the fume hood.

-

Decontaminate the work surface thoroughly after completion of the experiment.

-

Emergency Preparedness and Response

Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.[16][18]

-

Minor Spill (<100 mL within a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).[16] Do not use combustible materials like paper towels.

-

Once absorbed, collect the material using non-sparking tools into a labeled, sealable container for hazardous waste disposal.[7]

-

Decontaminate the area with soap and water.

-

-

Major Spill (>100 mL or any spill outside a fume hood):

-

Evacuate the laboratory immediately and alert others.

-

Isolate the area and prevent entry.

-

Call emergency personnel (e.g., campus safety, EH&S) and inform them of the chemical involved.[15]

-

If safe to do so, increase ventilation to the area and close all doors.

-

Do not attempt to clean up a major spill without specialized training and equipment.

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. acgpubs.org [acgpubs.org]

- 4. research.uga.edu [research.uga.edu]

- 5. This compound [chemdict.com]

- 6. This compound | 84884-41-3 [amp.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 3-Fluoro-4-methoxythiophenol | C7H7FOS | CID 2759007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. merckmillipore.com [merckmillipore.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. blog.storemasta.com.au [blog.storemasta.com.au]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. PHENYL MERCAPTAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Introduction: The Strategic Value of Fluorine in Thiophenol Chemistry

An In-Depth Technical Guide to the Research Applications of Fluorinated Thiophenols

In the landscape of modern chemical research, the strategic incorporation of fluorine into organic molecules has become a cornerstone for innovation, particularly in drug discovery and materials science. When this powerful halogen is combined with the versatile thiophenol scaffold, the resulting fluorinated thiophenols emerge as a class of compounds with uniquely tunable properties and broad applicability. The introduction of fluorine, the most electronegative element, imparts profound changes to the parent thiophenol molecule. These modifications are not merely incremental; they fundamentally alter the electronic, steric, and conformational profile, opening new avenues for scientific exploration.

This guide, intended for researchers, scientists, and drug development professionals, delves into the core applications of fluorinated thiophenols. We will move beyond a simple cataloging of uses to explore the underlying causality—the "why" behind the "how." By understanding the mechanistic basis for their utility, from modulating drug-receptor interactions to directing the self-assembly of monolayers, researchers can more effectively harness the potential of these remarkable compounds. We will examine their role in medicinal chemistry, their transformative impact in materials science, and their emerging utility as sophisticated ligands in catalysis, providing both field-proven insights and detailed experimental frameworks.

Applications in Medicinal Chemistry and Drug Development

The integration of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[1] Fluorinated thiophenols serve as both critical building blocks and versatile reagents in this context, offering chemists precise control over molecular behavior.

Modulating Physicochemical Properties for Enhanced Bioavailability

The substitution of hydrogen with fluorine can dramatically alter a molecule's acidity (pKa), lipophilicity (logP), and metabolic stability—key determinants of a drug's success.[2]

-

Acidity (pKa) Tuning: The strong electron-withdrawing nature of fluorine lowers the pKa of the thiol group, making the fluorinated thiophenol more acidic than its non-fluorinated counterpart. This increased acidity can be critical for optimizing interactions with biological targets or improving aqueous solubility. For instance, a lower pKa can ensure a compound is in the desired ionization state (as a thiolate anion) at physiological pH, which may be essential for binding to a metalloenzyme or participating in nucleophilic reactions.

-

Lipophilicity and Membrane Permeability: The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, polyfluorination often reduces it. This allows for fine-tuning of a drug's ability to permeate cell membranes—a crucial step for reaching intracellular targets.[1] By selecting the appropriate degree and position of fluorination on the thiophenol ring, developers can optimize the delicate balance between aqueous solubility and membrane permeability.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at a metabolically vulnerable position on the thiophenol ring can block oxidative degradation, thereby increasing the drug's half-life and bioavailability.[1]

| Property | Thiophenol | 4-Fluorothiophenol | Pentafluorothiophenol | Rationale for Change |

| pKa (Thiol) | ~6.6 | ~6.0 | ~2.7 | The strong inductive effect of fluorine atoms withdraws electron density from the S-H bond, facilitating proton dissociation. |

| Calculated logP | 2.13 | 2.32 | 3.10 | Fluorine substitution generally increases lipophilicity in aromatic systems, enhancing partitioning into nonpolar environments. |

| Metabolic Stability | Lower | Higher | Significantly Higher | The high bond dissociation energy of the C-F bond prevents enzymatic oxidation at fluorinated positions on the aromatic ring. |

Table 1: Comparative Physicochemical Properties of Thiophenol and its Fluorinated Derivatives.

The Para-Fluoro-Thiol Reaction (PFTR): A Bio-conjugation Platform

A particularly powerful application arises from the high reactivity of fluorine in perfluorinated aromatic rings toward nucleophilic substitution. The para-fluoro-thiol reaction (PFTR) is a rapid and mild reaction where the para-fluorine of a perfluorinated benzene moiety is selectively displaced by a thiol nucleophile.[3] This has been ingeniously adapted for modifying peptides and other macromolecules.[3]

Researchers can incorporate a pentafluorophenyl-containing amino acid into a peptide sequence. Post-synthesis, this peptide can be reacted with a diverse library of thiols, each bearing a different functional group (e.g., hydrophobic chains, hydrophilic sugars, or reporter tags). This modular approach allows for the rapid generation of a library of modified peptides from a single precursor, enabling efficient structure-activity relationship (SAR) studies.[3] For example, conjugating hydrophobic thiols via PFTR has been shown to impart significant antimicrobial activity to previously inactive peptide scaffolds.[3]

Caption: Workflow for peptide diversification using the para-fluoro-thiol reaction (PFTR).

Experimental Protocol: Peptide Modification via PFTR

This protocol describes the post-synthetic modification of a resin-bound peptide containing a pentafluorophenylalanine (Phe(F5)) residue with 4-fluorothiophenol.

1. Materials:

-

Resin-bound peptide with Phe(F5) (10 μmol scale)

-

4-Fluorothiophenol (50 μmol, 5 equiv.)

-

N,N-Diisopropylethylamine (DIPEA) (100 μmol, 10 equiv.)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

2. Procedure:

-

Swell the peptide resin in a reaction vessel with 1 mL of DMF for 30 minutes.

-

Drain the DMF from the resin.

-

Prepare the reaction solution: In a separate vial, dissolve 4-fluorothiophenol (50 μmol) and DIPEA (100 μmol) in 1 mL of DMF.

-

Add the reaction solution to the swollen peptide resin.

-

Agitate the reaction vessel at room temperature for 2 hours. The choice of a 2-hour reaction time is based on typical kinetics for nucleophilic aromatic substitution on highly activated rings, ensuring complete conversion without significant side reactions.[3]

-

Drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 mL), Dichloromethane (DCM) (3 x 1 mL), and Methanol (3 x 1 mL) to remove excess reagents.

-

Dry the resin under vacuum.

-

Cleave the modified peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water).

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the final product.

-

Confirm the modification and purity using HPLC and Mass Spectrometry. The expected mass will correspond to the original peptide plus the mass of the 4-fluorothiophenyl group minus the mass of one fluorine atom.

Applications in Materials Science and Surface Chemistry

The unique properties of fluorinated thiophenols make them exceptional candidates for creating advanced materials with tailored surface properties, with applications ranging from organic electronics to biomedical coatings.

Self-Assembled Monolayers (SAMs)